Structural Elucidation and Analytical Applications of Dehydro Cyclosporin A-d4: A Technical Whitepaper
Structural Elucidation and Analytical Applications of Dehydro Cyclosporin A-d4: A Technical Whitepaper
Executive Summary
Dehydro Cyclosporin A-d4 (also known as Anhydro Cyclosporine A-d4) is an advanced, stable isotope-labeled derivative of the immunosuppressant Cyclosporin A. Engineered specifically for high-precision analytical chemistry, this molecule serves as a critical Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. By structurally eliminating the site of in-source water loss and incorporating a +4 Da mass shift, Dehydro Cyclosporin A-d4 provides a self-validating mechanism to correct for matrix effects and extraction recovery during the Therapeutic Drug Monitoring (TDM) of organ transplant recipients.
Chemical Identity & Structural Elucidation
Cyclosporin A (CsA) is a highly lipophilic cyclic undecapeptide. Its structural hallmark is the presence of an unusual amino acid at position 1: (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, commonly referred to as the MeBmt residue[1]. This residue contains a reactive β -hydroxyl group.
Dehydro Cyclosporin A is formed via the dehydration (loss of H2O ) of this MeBmt residue, converting the hydroxyl-bearing carbon chain into a conjugated diene system[1].
To create the internal standard Dehydro Cyclosporin A-d4 (Formula: C62H105D4N11O11 , MW: 1188.62 Da), four deuterium atoms are synthetically incorporated into the molecular backbone.
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Causality of the Modification: The deuteration yields a +4 Da mass shift. This specific mass offset is critical because it pushes the internal standard's mass outside the natural isotopic envelope (M+1, M+2, M+3) of the endogenous, unlabelled dehydro-metabolites, preventing isobaric interference and ensuring absolute quantitative specificity[2].
Pharmacological Context: The Calcineurin Pathway
Understanding the parent drug's mechanism is essential for contextualizing its clinical monitoring. Cyclosporin A revolutionized organ transplantation by acting as a potent calcineurin inhibitor[3].
Upon entering a T-cell, CsA binds to the intracellular immunophilin, Cyclophilin (Cyp). This CsA-Cyp complex sterically occludes the active site of Calcineurin (CaN), a calcium/calmodulin-dependent phosphatase[1]. By inhibiting CaN, the complex prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT). Consequently, NFAT cannot translocate to the nucleus, halting the transcription of Interleukin-2 (IL-2) and effectively suppressing the immune response[1].
Mechanism of action of Cyclosporin A inhibiting the Calcineurin-NFAT signaling pathway.
Analytical Rationale: Why Dehydro Cyclosporin A-d4?
Due to its narrow therapeutic index and highly variable pharmacokinetics, CsA requires rigorous TDM to prevent graft rejection (under-dosing) or nephrotoxicity (over-dosing)[4].
The Causality of the IS Choice: In positive electrospray ionization (ESI+), intact CsA molecules are highly susceptible to in-source fragmentation—specifically, the thermal loss of water (-18 Da) from the MeBmt hydroxyl group[5]. This splits the ion current between the [M+H]+ precursor and the [M+H−H2O]+ fragment, reducing assay sensitivity and introducing variability.
By utilizing Dehydro Cyclosporin A-d4, analysts bypass this issue. Because the molecule is already dehydrated, it cannot undergo further in-source water loss. This yields a highly stable, singular precursor ion ([M+H]+ at m/z 1188.6), maximizing the signal-to-noise ratio during Multiple Reaction Monitoring (MRM)[5]. The standard acts as a self-validating system: its identical lipophilicity to the target analytes ensures it tracks extraction efficiency perfectly, while its unique mass ensures no cross-talk.
Experimental Methodology: LC-MS/MS Workflow
The following protocol details the extraction and quantification of CsA from whole blood, utilizing Dehydro CsA-d4 as the internal standard. According to 4, this workflow minimizes matrix effects[4].
Step-by-Step Protocol:
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Sample Aliquoting: Transfer 20 µL of EDTA anti-coagulated whole blood into a microcentrifuge tube[4].
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Causality: Whole blood is mandatory because 50-60% of CsA partitions into erythrocytes. Analyzing plasma would severely underestimate the total body burden[4].
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Lysis and Precipitation: Add 400 µL of precipitation reagent (0.05 M Zinc Sulfate in 50% Methanol/Water) spiked with a known concentration of Dehydro CsA-d4[4].
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Causality: Zinc sulfate acts as a potent chaotropic agent, lysing the erythrocyte membranes and displacing CsA from intracellular binding proteins (e.g., cyclophilin). Methanol simultaneously precipitates blood proteins and solubilizes the highly lipophilic CsA and IS[4].
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Extraction: Vortex the mixture vigorously for >20 seconds, followed by mechanical oscillation for 5 minutes[4].
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Causality: Extended physical agitation ensures complete homogenization of the coagulated matrix, maximizing the extraction recovery of the analytes into the solvent phase.
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Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C[4].
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Causality: High-speed centrifugation pellets the denatured proteins and cellular debris, yielding a clear, particle-free supernatant that will not clog the analytical column.
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Chromatographic Separation: Inject the supernatant onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) with a mobile phase flow rate of 0.5 mL/min[4].
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Causality: The hydrophobic C18 stationary phase strongly retains the undecapeptides, separating them from polar matrix components (salts, small endogenous molecules) that elute in the void volume, thereby minimizing ion suppression in the MS source[4].
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Mass Spectrometric Detection: Analyze via MS/MS in positive ESI mode, monitoring the specific MRM transitions for both the analyte and the Dehydro CsA-d4 IS[5].
Step-by-step LC-MS/MS sample preparation and analysis workflow using Dehydro CsA-d4.
Quantitative Data Summaries
Table 1: Physicochemical Comparison of Cyclosporin Derivatives
| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Feature |
| Cyclosporin A | C62H111N11O12 | 1202.61 | Intact MeBmt residue (contains reactive -OH) |
| Dehydro Cyclosporin A | C62H109N11O11 | 1184.60 | Dehydrated MeBmt residue (conjugated diene) |
| Dehydro Cyclosporin A-d4 | C62H105D4N11O11 | 1188.62 | Dehydrated MeBmt + 4 Deuterium atoms |
Table 2: Typical LC-MS/MS MRM Parameters (Positive ESI)
| Analyte | Precursor Ion [M+H]+ | Typical Product Ion | In-Source H2O Loss? |
| Cyclosporin A | 1202.6 | 1184.6 | Yes (High) |
| Dehydro Cyclosporin A-d4 | 1188.6 | 1117.6* | No (Stable) |
*Product ions for dehydro-derivatives typically derive from the loss of specific amino acid side chains rather than water, ensuring a cleaner fragmentation spectrum[5].
References
- Source: bocsci.
- Source: usbio.
- Source: americanchemicalsuppliers.
- Source: esschemco.
- Title: Alfa Chemistry (Page 337) @ ChemBuyersGuide.com, Inc.
- Source: nih.
- Source: nih.
Sources
- 1. cyclosporine suppliers USA [americanchemicalsuppliers.com]
- 2. esschemco.com [esschemco.com]
- 3. usbio.net [usbio.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Thermospray high-performance liquid chromatography/mass spectrometric determination of cyclosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
